Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate
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Overview
Description
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclohexyl ring, which is further substituted with a 3,4-dichlorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate typically involves the reaction of 3,4-dichloroaniline with cyclohexanone to form an intermediate, which is then reacted with dimethyl phosphite under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the 3,4-dichlorophenylamino group can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate
- Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphine oxide
- Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonic acid
Uniqueness
This compound is unique due to its specific combination of a phosphonate group with a cyclohexyl ring and a 3,4-dichlorophenylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through various studies, including case studies and relevant data tables.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C13H18Cl2N1O4P
- Molecular Weight : 343.17 g/mol
Preliminary studies suggest that the compound may exert its effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : It is hypothesized that the phosphonate group may interact with various enzymes, potentially inhibiting their activity.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce apoptosis by arresting the cell cycle at specific phases, particularly the S phase, which could be relevant for cancer treatment.
In Vitro Studies
A table summarizing the in vitro anti-tumor activity of related compounds provides insight into potential effects:
Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|---|
This compound | HepG2 | 99.98% | 6.92 |
Sunitinib | HepG2 | 98.61% | 7.60 |
IMB-1406 | A549 | 100.07% | 8.99 |
Sunitinib | A549 | 100.02% | 10.36 |
The data indicates that this compound exhibits significant anti-tumor activity comparable to established drugs like Sunitinib and IMB-1406 .
Study on Apoptosis Induction
A notable case study investigated the induction of apoptosis in HepG2 cells treated with this compound. The study measured mitochondrial membrane potential changes using JC-1 staining. The results indicated a dose-dependent increase in apoptotic cells, suggesting that the compound effectively triggers apoptosis through mitochondrial dysfunction.
- Treatment Groups :
- Control (0 μM): 0.53% apoptotic cells
- Low Dose (2 μM): 6.14% apoptotic cells
- Medium Dose (4 μM): 13.8% apoptotic cells
- High Dose (8 μM): 34.92% apoptotic cells
These findings highlight the compound's potential as an anti-cancer agent by promoting cell death in cancerous cells .
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Research indicates that compounds with similar structures can exhibit varying degrees of toxicity depending on their chemical properties and metabolic pathways.
Key Toxicological Findings
- Cytotoxicity : Some studies report cytotoxic effects at higher concentrations, necessitating further investigation into safe dosage levels.
- Environmental Impact : The compound's persistence and degradation in biological systems should be evaluated to understand its long-term effects on human health and the environment.
Properties
Molecular Formula |
C14H20Cl2NO3P |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(1-dimethoxyphosphorylcyclohexyl)aniline |
InChI |
InChI=1S/C14H20Cl2NO3P/c1-19-21(18,20-2)14(8-4-3-5-9-14)17-11-6-7-12(15)13(16)10-11/h6-7,10,17H,3-5,8-9H2,1-2H3 |
InChI Key |
JXVTYFPHHXHAOD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1(CCCCC1)NC2=CC(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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